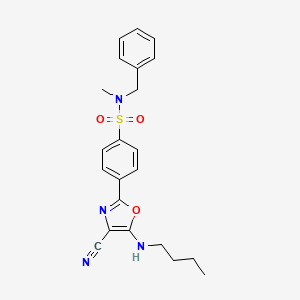
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Directed Lithiation and Electrophilic Substitution
Directed lithiation of related compounds has been explored to achieve high yields of substituted products through reactions with various electrophiles. This method underscores the utility of such compounds in synthesizing complex molecules, revealing their importance in medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).
Fluorine-18 Labeling for Imaging Agents
The synthesis of fluorine-18 labeled inhibitors of GABA reuptake demonstrates the relevance of fluorinated compounds in developing novel imaging agents for neurological studies, highlighting their role in enhancing diagnostic tools (Kilbourn, Pavia, & Gregor, 1990).
Synthesis of Aromatic Carbamates
Research into the synthesis of aromatic carbamates derivatives incorporating a chromen-2-one fragment illustrates the versatility of these compounds in organic synthesis, contributing to the development of new materials with potential optical properties (Velikorodov et al., 2014).
Luminescence Properties of Europium Complexes
The study of luminescence properties in europium complexes, where related compounds act as ligands, underscores their significance in creating materials for optical devices and sensors. These findings open new avenues for the application of such compounds in materials science and engineering (Moriguchi et al., 2017).
Versatile Precursors for Heteroarenes
Compounds related to 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-methoxyphenyl)carbamate have been identified as versatile precursors for the preparation of trifluoromethyl-substituted heteroarenes, demonstrating their utility in synthesizing pharmacologically relevant structures (Sommer et al., 2017).
Eigenschaften
IUPAC Name |
(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) N-(4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-23-13-7-5-12(6-8-13)20-15(22)24-14(16(17,18)19)11-21-9-3-2-4-10-21/h5-8,14H,2-4,9-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGIVDKRSDUBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC(CN2CCCCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2888959.png)
![6-Amino-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2888961.png)




![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2888970.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2888971.png)




